molecular formula C20H29ClO2 B12703670 Androsta-1,4-diene-3,17-diol, 4-chloro-17-methyl-, (3alpha,17beta)- CAS No. 1338221-87-6

Androsta-1,4-diene-3,17-diol, 4-chloro-17-methyl-, (3alpha,17beta)-

Cat. No.: B12703670
CAS No.: 1338221-87-6
M. Wt: 336.9 g/mol
InChI Key: ZHWBNJVZZYSUJZ-BUTDJBELSA-N
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Description

Androsta-1,4-diene-3,17-diol, 4-chloro-17-methyl-, (3alpha,17beta)-, also known as Chlorodehydromethylandrostenediol, is a synthetic, orally active anabolic-androgenic steroid (AAS). It is a 17-alpha alkylated derivative of 4-androstenediol. This compound was introduced as a dietary supplement and putative prohormone under the name Halodrol-50 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androsta-1,4-diene-3,17-diol, 4-chloro-17-methyl-, (3alpha,17beta)- involves the alkylation of 4-androstenediolThe reaction conditions often include the use of strong bases and solvents to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Androsta-1,4-diene-3,17-diol, 4-chloro-17-methyl-, (3alpha,17beta)- has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of anabolic steroids.

    Biology: Studied for its effects on muscle growth and development in various biological models.

    Medicine: Investigated for its potential therapeutic applications in treating muscle-wasting diseases and hormonal imbalances.

    Industry: Utilized in the development of performance-enhancing supplements and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with androgen receptors in the body. It mimics the action of natural androgens, leading to increased protein synthesis and muscle growth. The presence of the chloro group at the C4 position prevents aromatization, reducing the risk of estrogenic side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Androsta-1,4-diene-3,17-diol, 4-chloro-17-methyl-, (3alpha,17beta)- is unique due to its specific structural modifications, which enhance its anabolic activity while minimizing androgenic and estrogenic side effects. The presence of the chloro group at the C4 position is a key factor in its distinct pharmacological profile .

Properties

CAS No.

1338221-87-6

Molecular Formula

C20H29ClO2

Molecular Weight

336.9 g/mol

IUPAC Name

(3R,8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-3,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,16,22-23H,4-7,10-11H2,1-3H3/t12-,13+,14+,16-,18-,19+,20+/m1/s1

InChI Key

ZHWBNJVZZYSUJZ-BUTDJBELSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C([C@@H](C=C[C@]34C)O)Cl

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=C(C(C=CC34C)O)Cl

Origin of Product

United States

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